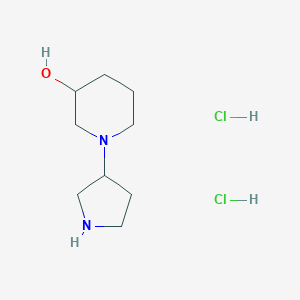
1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride
説明
1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2O and its molecular weight is 243.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, drawing from diverse research studies and data.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by a pyrrolidine moiety. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may act as an antagonist at histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and other neurological functions . The dual targeting of these receptors suggests potential applications in treating nociceptive and neuropathic pain .
Antinociceptive Activity
Studies have highlighted the antinociceptive properties of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown promising results in reducing pain responses in animal models, indicating their potential as analgesics .
Antimicrobial Activity
Research has demonstrated that piperidine derivatives exhibit varying degrees of antimicrobial activity. For example, related compounds have shown significant antibacterial effects against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 µg/mL . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial properties.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro studies using lipopolysaccharide-induced RAW264.7 macrophages indicated that certain piperidine derivatives could inhibit nitric oxide production, a marker of inflammation . This suggests that this compound may possess anti-inflammatory properties as well.
Case Studies and Research Findings
特性
IUPAC Name |
1-pyrrolidin-3-ylpiperidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-2-1-5-11(7-9)8-3-4-10-6-8;;/h8-10,12H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIRQHXDKQTJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCNC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















